molecular formula C27H19ClN6O3 B10869283 4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10869283
M. Wt: 510.9 g/mol
InChI Key: HDMRPLXQKCDDGG-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic compound characterized by its intricate structure, which includes multiple rings, heteroatoms, and functional groups. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to construct different parts of the molecule. Common synthetic routes may include:

    Formation of the core structure: This might involve cyclization reactions to form the tetracyclic core.

    Functional group modifications: Introduction of the chlorophenoxy, furan, and phenyl groups through substitution reactions.

    Final assembly: Coupling reactions to link the various parts of the molecule together.

Industrial Production Methods

Industrial production of such complex molecules often relies on scalable and efficient synthetic routes. This may involve:

    Optimization of reaction conditions: Using catalysts, solvents, and temperature control to maximize yield and purity.

    Automation and continuous flow processes: To enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and phenyl groups.

    Reduction: Reduction reactions could target the chlorophenoxy group.

    Substitution: Various substitution reactions can occur, especially at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, nucleophiles, and electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: Investigating its potential as a pharmaceutical agent due to its complex structure and possible interactions with biological targets.

Medicine

    Drug development: Exploring its use as a lead compound for developing new medications, particularly for diseases where complex organic molecules have shown efficacy.

Industry

    Material science:

Mechanism of Action

The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can be compared with other complex organic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in simpler or less diverse molecules.

Properties

Molecular Formula

C27H19ClN6O3

Molecular Weight

510.9 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C27H19ClN6O3/c1-16-22-23(20-8-5-13-35-20)24-25-30-21(14-36-19-11-9-17(28)10-12-19)32-33(25)15-29-26(24)37-27(22)34(31-16)18-6-3-2-4-7-18/h2-13,15,23H,14H2,1H3

InChI Key

HDMRPLXQKCDDGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)COC5=CC=C(C=C5)Cl)C6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

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